2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the cyclopropoxy group.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of the cyclopropoxy group.
2-Chloro-5-(trifluoromethyl)benzoic acid: Features a chlorine atom in place of the cyclopropoxy group.
Uniqueness
The uniqueness of 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid lies in the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)6-1-4-9(17-7-2-3-7)8(5-6)10(15)16/h1,4-5,7H,2-3H2,(H,15,16) |
InChI Key |
CUCCEOBGIXJVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.